molecular formula C18H19N3O3 B6805346 N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide

Cat. No.: B6805346
M. Wt: 325.4 g/mol
InChI Key: WHXFGODTFKMGNU-UHFFFAOYSA-N
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Description

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide is a complex organic compound that features a unique combination of isoquinoline and azepine structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17-14-3-1-4-15(13(14)6-8-19-17)20-18(23)21-9-2-5-16-12(11-21)7-10-24-16/h1,3-4,7,10H,2,5-6,8-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXFGODTFKMGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CN(C1)C(=O)NC3=CC=CC4=C3CCNC4=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the initial formation of the isoquinoline core, followed by the construction of the azepine ring system. Key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Construction of the Azepine Ring: This step often involves cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis.

    Final Coupling: The final step involves coupling the isoquinoline and azepine moieties, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of greener, more sustainable processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-alkylated 3,4-dihydroisoquinolinones: These compounds share the isoquinoline core and exhibit similar biological activities.

    4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.

    Indole derivatives: Indoles are another class of heterocycles with diverse biological activities and structural similarities.

Uniqueness

N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)-4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carboxamide is unique due to its combination of isoquinoline and azepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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